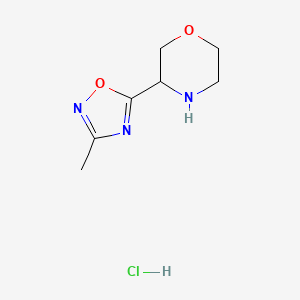
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1461708-80-4 . It has a molecular weight of 205.64 . The IUPAC name for this compound is 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is 1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 176-177°C .
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been synthesized and characterized through various techniques, including NMR, IR, and Mass spectral studies, with its structure confirmed by single crystal X-ray diffraction. It's noteworthy that the compound belongs to the monoclinic system with specified lattice parameters. This aspect of the compound's chemistry is crucial for understanding its physical properties and potential applications in various scientific domains, such as material science and pharmacology (Mamatha S.V et al., 2019).
Biological Activity
Interestingly, the compound and its derivatives have been screened for various biological activities. For instance, it has shown remarkable anti-tuberculosis activity and superior anti-microbial activity. Its minimal inhibitory concentration (MIC) values are lower than the standard, highlighting its potential as a potent agent against specific bacterial strains. This opens up avenues for further research in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance (Mamatha S.V et al., 2019).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCTWURYCXFMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2COCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1378739.png)
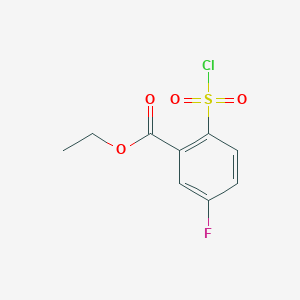
![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
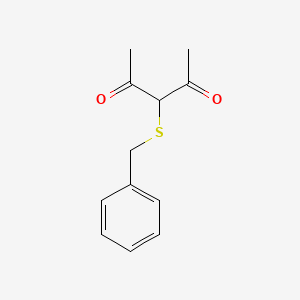


![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)
![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)
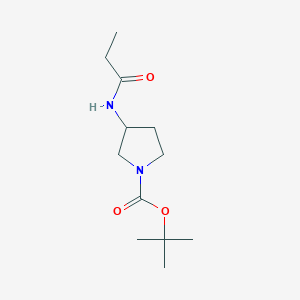

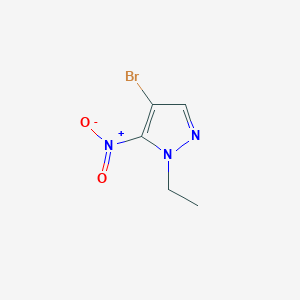
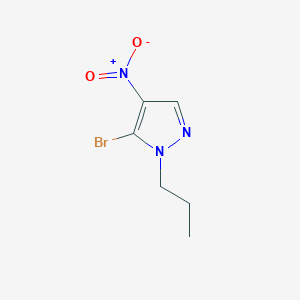
![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)
![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)